6-Ethoxy-2-fluoro-3-nitropyridine
CAS No.:
Cat. No.: VC13583623
Molecular Formula: C7H7FN2O3
Molecular Weight: 186.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7FN2O3 |
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Molecular Weight | 186.14 g/mol |
IUPAC Name | 6-ethoxy-2-fluoro-3-nitropyridine |
Standard InChI | InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |
Standard InChI Key | OMWILQWUXFOIBE-UHFFFAOYSA-N |
SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Canonical SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Introduction
Key Characteristics:
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The presence of electron-withdrawing groups (fluorine and nitro) significantly influences the reactivity of the compound.
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The ethoxy group contributes to the molecule's solubility in organic solvents and modifies its electronic properties.
Synthesis
The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine involves multiple steps, typically beginning with the functionalization of the pyridine ring:
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Introduction of Fluorine:
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Fluorination is achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
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This step targets the second position on the pyridine ring due to its electronic properties.
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Nucleophilic Substitution:
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The ethoxy group is introduced through a nucleophilic substitution reaction using ethanol or other suitable alcohols in the presence of a base.
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Nitration:
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The nitro group is added at position 3 using nitrating agents like nitric acid or mixed acid systems under controlled conditions.
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Industrial Considerations:
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Reaction parameters such as temperature, reagent concentration, and reaction time are optimized for large-scale production.
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Continuous flow reactors may be employed to enhance safety and efficiency during synthesis.
Synthetic Applications
6-Ethoxy-2-fluoro-3-nitropyridine serves as an intermediate in the preparation of more complex molecules, especially in medicinal chemistry. Its functional groups make it a versatile building block for:
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Designing pharmaceutical agents.
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Synthesizing heterocyclic compounds with biological activity.
Medicinal Chemistry
The compound's structure allows for modifications that can lead to molecules targeting specific biological pathways. For instance:
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Its derivatives are explored for kinase inhibition, which is critical in cancer therapy.
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It may also be used to develop compounds with antimicrobial or anti-inflammatory properties.
Reactivity Profile
The unique combination of substituents on the pyridine ring influences its chemical behavior:
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Electrophilic Reactivity: The nitro group enhances the ring's susceptibility to nucleophilic attack.
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Nucleophilic Reactivity: The ethoxy group can be replaced under certain conditions, allowing further functionalization.
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Stability: The compound is generally stable under standard laboratory conditions but should be handled carefully due to its nitro functionality.
Safety Precautions:
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The nitro group may pose risks related to flammability or explosiveness under certain conditions.
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Proper personal protective equipment (PPE) such as gloves and goggles should be used during handling.
Data Table
Property | Value/Description |
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Molecular Formula | C7H7FN2O3 |
Molecular Weight | ~186.14 g/mol |
Functional Groups | Ethoxy, Fluoro, Nitro |
Solubility | Soluble in organic solvents |
Applications | Medicinal chemistry, synthetic intermediate |
Synthesis Techniques | Electrophilic fluorination, nucleophilic substitution, nitration |
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